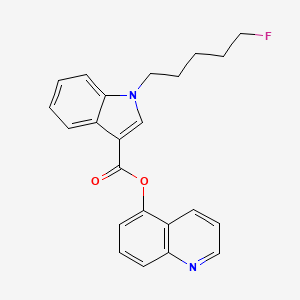

5-Fluoro PB-22 5-hydroxyquinoline isomer

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H21FN2O2 |

|---|---|

分子量 |

376.4 g/mol |

IUPAC 名称 |

quinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2 |

InChI 键 |

DBBSWUCEVLGAQH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CC=N4 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro PB-22 5-hydroxyquinoline Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the 5-Fluoro PB-22 5-hydroxyquinoline (B119867) isomer, a synthetic cannabinoid of interest in forensic and pharmacological research. This document details plausible experimental protocols, summarizes key analytical data, and visualizes the synthetic workflow and relevant biological pathways.

Introduction

5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The 5-hydroxyquinoline isomer of 5F-PB-22 is a structural variant where the quinoline (B57606) moiety is attached at the 5-position of the indole-3-carboxylate (B1236618) core. The physiological and toxicological properties of this specific isomer are not as extensively characterized as the parent compound, necessitating reliable methods for its synthesis and analysis. This guide outlines a feasible synthetic route and the analytical techniques required for its characterization.

Synthesis of 5-Fluoro PB-22 5-hydroxyquinoline Isomer

The synthesis of the this compound can be conceptualized as a two-step process: first, the N-alkylation of indole-3-carboxylic acid, followed by the esterification with 5-hydroxyquinoline.

Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (Intermediate 1)

Experimental Protocol:

-

Alkylation: To a solution of indole-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for 30 minutes to allow for the formation of the corresponding sodium salt.

-

Addition of Alkyl Halide: To the reaction mixture, add 1-bromo-5-fluoropentane (B147514) (1.2 eq) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is then acidified to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl), leading to the precipitation of the product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Esterification of Intermediate 1 with 5-hydroxyquinoline (Steglich Esterification)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 eq), 5-hydroxyquinoline (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the this compound.

Characterization Data

The following tables summarize the expected physicochemical and spectral data for the this compound. Note: Some data are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this particular isomer.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Molecular Weight | 376.43 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| Melting Point | Not determined |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.90-7.20 (m, 10H, aromatic protons), 4.55 (t, 2H, -NCH₂-), 4.45 (t, 2H, -CH₂F), 2.00-1.50 (m, 6H, -CH₂CH₂CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.0 (C=O), 150-110 (aromatic carbons), 84.0 (d, J=165 Hz, -CH₂F), 46.5 (-NCH₂-), 30.0, 28.5, 23.0 (-CH₂CH₂CH₂-) |

| Mass Spectrometry (EI-MS) | m/z (%): 376 [M]⁺, 232, 214, 145, 115 |

| Mass Spectrometry (ESI-MS) | m/z: 377 [M+H]⁺ |

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of the this compound.

Cannabinoid Receptor Signaling Pathway

5F-PB-22 and its isomers are known to act as agonists at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). The canonical signaling pathway is depicted below.

Biological Activity

While specific data for the 5-hydroxyquinoline isomer is limited, 5F-PB-22 is a potent agonist at both CB1 and CB2 receptors. It is anticipated that the 5-hydroxyquinoline isomer retains significant cannabinoid receptor activity.

Table 3: Predicted Biological Activity

| Assay | Target | Predicted Activity |

| Receptor Binding | CB1 | High affinity (Ki in low nM range) |

| Receptor Binding | CB2 | High affinity (Ki in low nM range) |

| Functional Assay | CB1 | Full agonist |

| Functional Assay | CB2 | Full agonist |

Experimental Protocols for Biological Assays

Receptor Binding Assay (Competitive Displacement):

-

Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the this compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay):

-

Cell Culture: Use cells co-expressing the cannabinoid receptor (CB1 or CB2) and a cAMP-responsive reporter gene (e.g., luciferase).

-

Assay Setup: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of the this compound.

-

Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.

-

Measurement: Measure the reporter gene activity (e.g., luminescence), which is inversely proportional to cAMP levels.

-

Data Analysis: Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the this compound. The outlined protocols for synthesis, purification, and biological evaluation are based on established methodologies for similar synthetic cannabinoids. The provided data, while partially predictive, offers a solid foundation for researchers and scientists working with this and related compounds. Further experimental validation is necessary to confirm the specific properties of this isomer.

The Pharmacological Landscape of 5-Fluoro PB-22 and its Isomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22) and its isomers. 5F-PB-22 has been identified as a potent full agonist of the cannabinoid receptors CB1 and CB2, exhibiting high binding affinity. This document collates available quantitative data on its receptor binding and functional activity, presents detailed methodologies for key experimental assays, and visualizes critical signaling pathways and experimental workflows. While a number of positional isomers of 5F-PB-22 have been synthesized and analytically characterized, a significant gap exists in the literature regarding their specific pharmacological profiles. This guide, therefore, focuses on the well-characterized parent compound, 5F-PB-22, while also outlining the structures of its known isomers to inform future research.

Introduction

5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid receptor agonist (SCRA) that has been encountered in the designer drug market.[1] Its structure, featuring a quinoline (B57606) ester linkage, represents a distinct chemical class of SCRAs.[2] Like other synthetic cannabinoids, 5F-PB-22 mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by activating the cannabinoid receptors CB1 and CB2.[1] However, many SCRAs, including 5F-PB-22, act as full agonists with higher binding affinities than the partial agonism of Δ⁹-THC, which may contribute to their increased potency and potential for toxicity.[[“]][4]

The existence of numerous positional isomers of 5F-PB-22, arising from variations in the substitution pattern of the quinoline and isoquinoline (B145761) moieties, presents a significant challenge for both forensic analysis and pharmacological characterization. While analytical methods for their differentiation have been developed, a comprehensive understanding of their individual pharmacological properties is largely absent from the scientific literature.

This guide aims to:

-

Summarize the current knowledge of the pharmacological properties of 5F-PB-22.

-

Present quantitative data on receptor binding and functional activity in a clear, tabular format.

-

Provide detailed protocols for the key experimental assays used to characterize cannabinoid compounds.

-

Illustrate the relevant signaling pathways and experimental workflows using diagrams.

Chemical Structures

The chemical structure of 5F-PB-22 is provided below, along with the structures of its known quinolinyl and isoquinolinyl isomers. The pharmacological properties of these isomers remain largely uninvestigated.[5]

5-Fluoro PB-22 (5F-PB-22)

-

IUPAC Name: quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate[1]

-

Chemical Formula: C₂₃H₂₁FN₂O₂[[“]]

-

Molar Mass: 376.431 g·mol⁻¹[[“]]

Known Isomers of 5F-PB-22:

-

Quinolinyl Isomers: 5F-PB-22 can have the ester linkage at positions 2, 3, 4, 5, 6, or 7 of the quinoline ring, in addition to the defining position 8.

-

Isoquinolinyl Isomers: The quinoline ring can be replaced by an isoquinoline ring, with the ester linkage at various positions (e.g., 1, 3, 4, 5, 6, 7, or 8). One commercially available, yet pharmacologically uncharacterized, isomer is the 5-fluoro PB-22 8-hydroxyisoquinoline isomer.[5]

Pharmacological Properties

Receptor Binding Affinity

5F-PB-22 is a high-affinity ligand for both the CB1 and CB2 cannabinoid receptors.[[“]] The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| 5F-PB-22 | CB1 | 0.468[[“]] |

| CB2 | 0.633[[“]] |

Functional Activity

5F-PB-22 acts as a full agonist at both CB1 and CB2 receptors.[[“]] Functional activity is often assessed by measuring the compound's ability to stimulate G-protein activation or modulate second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀), while its efficacy (Emax) reflects the maximum response it can produce.

| Compound | Receptor | Assay Type | Potency (EC₅₀) [nM] | Efficacy (Emax) [% of control] |

| 5F-PB-22 | CB1 | FLIPR Membrane Potential Assay | 2.8 | Not Reported |

| CB2 | FLIPR Membrane Potential Assay | 6.5 | Not Reported |

Cannabinoid Receptor Signaling

Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[6] The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[7] Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[6]

In Vitro Metabolism

The metabolism of 5F-PB-22 has been investigated using human hepatocytes.[2] The primary metabolic pathway is ester hydrolysis, followed by oxidation and glucuronidation.[2] Oxidative defluorination to form PB-22 metabolites also occurs.[2]

In Vivo Effects

In vivo studies in rats have shown that 5F-PB-22 induces hypothermia and reduces heart rate, indicative of cannabimimetic activity.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors are used.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Radioligand: [³H]CP-55,940 is diluted in assay buffer to a final concentration of ~0.7 nM.

-

Test Compound: A stock solution of the test compound is prepared in DMSO and serially diluted in assay buffer to obtain a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled high-affinity cannabinoid ligand (e.g., WIN 55,212-2) is used.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membranes (5-10 µg protein/well), the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

The final assay volume is typically 200 µL.

-

Incubate the plate at 30°C for 90 minutes.

-

-

Filtration:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

The filters are washed several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

The filters are dried, and scintillation fluid is added.

-

Radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of a test compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Detailed Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Reagent Preparation:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor such as IBMX (100 µM) to prevent cAMP degradation.

-

Test Compound: Serially diluted in assay buffer.

-

Forskolin: Prepared in DMSO and diluted in assay buffer to a concentration that will produce a submaximal stimulation of adenylyl cyclase.

-

-

Assay Procedure:

-

The culture medium is replaced with assay buffer.

-

Cells are pre-incubated with the test compound or vehicle for 15-30 minutes.

-

Forskolin is added to all wells except for the basal control, and the plate is incubated for a further 30 minutes at 37°C.

-

-

cAMP Detection:

-

The reaction is stopped, and cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based kits).

-

The detection reagents are added, and the plate is incubated as required.

-

-

Data Acquisition and Analysis:

-

The signal (e.g., fluorescence ratio for HTRF) is read using a plate reader.

-

A standard curve is used to convert the signal to cAMP concentrations.

-

The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the test compound.

-

The EC₅₀ and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, an event involved in receptor desensitization and signaling.

Detailed Methodology:

-

Cell Line: A commercially available cell line (e.g., PathHunter®) is used, which is engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor fragment (EA) of β-galactosidase.

-

Cell Plating: Cells are seeded into a white, clear-bottom multi-well plate.

-

Assay Procedure:

-

The test compound is added to the cells at various concentrations.

-

The plate is incubated at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

-

Signal Detection:

-

Upon recruitment of β-arrestin-EA to the activated receptor-PK, the two enzyme fragments complement, forming a functional β-galactosidase enzyme.

-

A detection reagent containing a chemiluminescent substrate for β-galactosidase is added.

-

The plate is incubated at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

The chemiluminescent signal is measured using a plate reader.

-

The signal intensity is plotted against the log concentration of the test compound.

-

The EC₅₀ and Emax values for β-arrestin recruitment are determined from the dose-response curve.

-

Conclusion and Future Directions

5-Fluoro PB-22 is a potent full agonist of both CB1 and CB2 cannabinoid receptors with high binding affinity. Its pharmacology has been characterized to some extent, revealing typical cannabimimetic effects. However, a significant knowledge gap exists regarding the pharmacological properties of its numerous positional isomers. While analytical techniques can distinguish these isomers, their individual receptor binding affinities, functional activities, and metabolic fates remain largely unknown.

Future research should prioritize the pharmacological characterization of the quinolinyl and isoquinolinyl isomers of 5F-PB-22. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within this class of synthetic cannabinoids and for accurately assessing the potential risks associated with their emergence on the illicit drug market. A thorough toxicological evaluation of 5F-PB-22 and its isomers is also warranted to better inform public health and safety responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecddrepository.org [ecddrepository.org]

Discovery and Characterization of the 5-Fluoro PB-22 5-Hydroxyquinoline Isomer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the 5-Fluoro PB-22 5-hydroxyquinoline (B119867) isomer, a significant metabolite of the potent synthetic cannabinoid 5F-PB-22. The discovery of this isomer is intrinsically linked to the metabolic studies of its parent compound. While 5F-PB-22 has been extensively characterized, specific pharmacological and detailed analytical data for its 5-hydroxyquinoline metabolite remain limited. This whitepaper synthesizes the available information, presenting data on the parent compound for comparative context, and outlines the experimental protocols used for its identification and hypothetical characterization. The logical workflows for its metabolic formation, analytical identification, and presumed mechanism of action are visualized through diagrams.

Introduction: Discovery Through Metabolism

The synthetic cannabinoid Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly known as 5F-PB-22, emerged on the designer drug market as a potent agonist of the cannabinoid receptors CB1 and CB2.[1] Its widespread use prompted extensive metabolic investigation to identify reliable biomarkers for forensic and clinical analysis. The "discovery" of the 5-Fluoro PB-22 5-hydroxyquinoline isomer was a direct result of these efforts.

In vitro studies using human hepatocytes revealed that 5F-PB-22 undergoes extensive metabolism, with oxidation being a primary pathway alongside ester hydrolysis.[2] Researchers identified a key metabolite resulting from oxidation on the quinoline (B57606) ring system, pinpointing this hydroxylated variant as a crucial target for documenting 5F-PB-22 intake.[2][3] Therefore, the this compound is primarily recognized as a major metabolite rather than a separately synthesized designer drug. Its significance lies in its utility as a biomarker and its potential contribution to the overall pharmacological and toxicological profile of 5F-PB-22.

Data Presentation: Analytical and Pharmacological Profiles

Quantitative data for the this compound is sparse in scientific literature. The physiological and toxicological properties of its non-fluorinated analog, the PB-22 5-hydroxyquinoline isomer, have not been characterized.[4] The following tables summarize the known analytical parameters for the isomer and provide the comprehensive pharmacological data of the parent compound, 5F-PB-22, for reference and comparison.

Table 1: Analytical Data for this compound

| Parameter | Value | Method | Reference |

| Chemical Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 5-quinolinyl ester | - | [4] |

| Molecular Formula | C₂₃H₂₁FN₂O₂ | - | [5] |

| Formula Weight | 376.4 g/mol | - | [5] |

| GC-MS Retention Time | 22.760 minutes | See Protocol 3.1 | [6] |

| NMR, MS/MS Data | Not explicitly published | - | - |

| Binding Affinity (Ki) | Not characterized | - | - |

| Efficacy (EC₅₀) | Not characterized | - | - |

Table 2: Pharmacological Data for Parent Compound 5F-PB-22

| Parameter | Value | Receptor | Method | Reference |

| Binding Affinity (Ki) | 0.468 nM | CB₁ | Radioligand Binding Assay | [7] |

| 0.633 nM | CB₂ | Radioligand Binding Assay | [7] | |

| Receptor Activity | Full Agonist | CB₁, CB₂ | - | [7] |

Experimental Protocols

The following sections detail the standard methodologies employed for the identification and characterization of synthetic cannabinoids like the 5F-PB-22 5-hydroxyquinoline isomer.

Analytical Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the separation and identification of synthetic cannabinoids and their isomers from herbal matrices or reference standards.

-

Sample Preparation (Methanol Extraction):

-

Weigh 100 mg of the homogenized herbal sample into a glass vial.

-

Add 5 mL of methanol (B129727) to the vial.

-

Vortex the mixture for 1 minute to ensure thorough extraction.

-

Centrifuge the sample at 3000 rpm for 5 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[8]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).[9]

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer (or equivalent).[10]

-

Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Injector: Splitless mode, 2 µL injection volume, temperature set to 250°C.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 min; ramp to 190°C at 30°C/min; ramp to 290°C at 5°C/min and hold for 10 min.[12]

-

Mass Spectrometer Conditions:

-

-

Data Analysis:

In Vitro Metabolism Using Human Hepatocytes

This protocol describes the methodology to identify metabolites of a parent compound.

-

Incubation Procedure:

-

Cryopreserved human hepatocytes are thawed according to the manufacturer's instructions.

-

The hepatocytes are suspended in incubation medium (e.g., Williams E Medium) to a final density of 1 x 10⁶ cells/mL.

-

5F-PB-22 is dissolved in a suitable solvent (e.g., DMSO) and added to the hepatocyte suspension to a final concentration of 10 µM.[2]

-

The mixture is incubated at 37°C in a humidified incubator with 5% CO₂ for a period of up to 3 hours.[2]

-

Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 3 hours).

-

-

Sample Quenching and Extraction:

-

The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile.

-

Samples are vortexed and then centrifuged at 15,000 g for 5 minutes to precipitate proteins.[13]

-

The supernatant is transferred to a new tube, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a suitable mobile phase for analysis.[13]

-

-

Analysis by LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry):

-

The reconstituted samples are analyzed using a high-resolution mass spectrometer (e.g., a TripleTOF 5600+) to identify potential metabolites based on accurate mass measurements and fragmentation patterns.[2]

-

Data processing techniques, including mass defect filtering and product ion filtering, are used to distinguish metabolites from the background matrix.[2]

-

Cannabinoid Receptor Binding Assay (Competitive Radioligand)

This protocol determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

-

Reagents and Materials:

-

Membrane Preparations: Cell membranes from HEK293 cells (or similar) stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled high-affinity ligand like WIN-55,212-2.[14]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[14]

-

Filtration System: Cell harvester with glass fiber filter mats (e.g., GF/C).

-

Scintillation Counter.

-

-

Assay Procedure:

-

The test compound (e.g., this compound) is serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).

-

In a 96-well plate, add:

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.[14]

-

-

Filtration and Quantification:

-

Terminate the reaction by rapidly filtering the plate contents through the glass fiber filter mat using the cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes related to the this compound.

Caption: Metabolic pathways of 5F-PB-22 leading to key metabolites.

Caption: General workflow for the analytical identification of synthetic cannabinoids.

Caption: Presumed signaling pathway for cannabinoid receptor agonists.

Conclusion

The this compound stands as a critical metabolite for understanding the biotransformation and detection of 5F-PB-22. Its "discovery" is a testament to the importance of metabolic profiling in the field of forensic toxicology and pharmacology. While direct synthesis and detailed pharmacological characterization of this isomer are not widely reported, the established analytical and pharmacological protocols for synthetic cannabinoids provide a robust framework for its future investigation. The data of its parent compound, 5F-PB-22, serves as an essential benchmark, suggesting that the 5-hydroxyquinoline metabolite likely retains activity at cannabinoid receptors. Further research is warranted to isolate this metabolite in sufficient quantities for comprehensive characterization, which would elucidate its specific contribution to the effects of 5F-PB-22 and refine its use as a definitive biomarker.

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 7. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.liu.edu [digitalcommons.liu.edu]

- 10. agilent.com [agilent.com]

- 11. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic and Signaling Analysis of 5-Fluoro PB-22 5-hydroxyquinoline isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that has been identified in forensic samples. Its isomers, such as the 5-hydroxyquinoline (B119867) variant, are of significant interest to researchers and drug development professionals due to their potential for differential physiological and toxicological effects. This technical guide provides a comprehensive overview of the available spectroscopic data for the 5-fluoro PB-22 5-hydroxyquinoline isomer, detailed experimental protocols for its analysis, and an examination of the cannabinoid receptor signaling pathway through which it likely exerts its biological effects.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the this compound. While direct access to raw spectral data is often restricted, this information has been compiled from publicly available databases and scientific literature.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for this compound

| Technique | Key Fragments (m/z) | Notes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 376.2 (Molecular Ion), Additional fragmentation data is available on spectral databases such as SpectraBase. | The fragmentation pattern is crucial for isomer differentiation. A putative fragmentation scheme for 5F-PB-22 and its isomers has been described, which can aid in the interpretation of mass spectra.[1] |

Note: For a detailed mass spectrum, please refer to spectral databases like SpectraBase.

Infrared Spectroscopy (FTIR)

Table 2: Fourier-Transform Infrared Spectroscopy Data for this compound

| Technique | Key Peaks (cm⁻¹) | Functional Group Assignment |

| Attenuated Total Reflectance (ATR-FTIR) | Data available on SpectraBase. Characteristic peaks for C=O (ester), C-F, aromatic C-H, and C-N stretching are expected. | The FTIR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups. |

Note: For a detailed FTIR spectrum, please refer to spectral databases like SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Nuclear Magnetic Resonance Spectroscopy Data for this compound

| Technique | Expected Chemical Shift Ranges (ppm) | Notes |

| ¹H NMR | Aromatic protons (quinoline and indole (B1671886) rings): ~7.0-9.0 ppm. Alkyl chain protons: ~0.9-4.5 ppm. | Specific chemical shifts and coupling constants are required for unambiguous structure elucidation and isomer differentiation. |

| ¹³C NMR | Aromatic carbons: ~100-160 ppm. Carbonyl carbon (ester): ~160-180 ppm. Alkyl chain carbons: ~10-70 ppm. | Provides detailed information about the carbon skeleton of the molecule. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the this compound and differentiate it from other isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of synthetic cannabinoids (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp to 300 °C at a rate of 20 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-550 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the this compound for structural characterization.

Instrumentation:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker ALPHA II FTIR Spectrometer with a diamond ATR crystal).

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of the this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

NMR Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-200 ppm

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like 5-fluoro PB-22 and its isomers are known to act as agonists at the cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Caption: Cannabinoid receptor signaling pathway initiated by an agonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel synthetic cannabinoid like the this compound.

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and likely biological mechanism of action of the this compound. The provided experimental protocols offer a starting point for researchers to develop and validate their own analytical methods for the detection and characterization of this and other emerging synthetic cannabinoids. A thorough understanding of the spectroscopic data and signaling pathways of these novel psychoactive substances is critical for the advancement of forensic science, toxicology, and the development of potential therapeutic interventions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Metabolic Profile of 5F-PB-22 and its Isomers

This technical guide provides a comprehensive overview of the metabolic profile of the synthetic cannabinoid 5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid). Due to a lack of specific research on isomers of 5F-PB-22, this document focuses primarily on the metabolism of 5F-PB-22 and its non-fluorinated analog, PB-22, drawing comparisons where data is available. The information is compiled from peer-reviewed scientific literature and is intended for an audience with a strong background in analytical chemistry, pharmacology, and drug metabolism.

Introduction

5F-PB-22 is a potent synthetic cannabinoid featuring a quinoline (B57606) substructure and an ester linkage, a characteristic that significantly influences its metabolism.[1][2] Understanding the biotransformation of 5F-PB-22 is critical for documenting its intake through urine analysis and for assessing its pharmacodynamic and toxicological properties, as parent compounds are often present at low or undetectable levels in biological samples.[3][4]

Metabolic Pathways of 5F-PB-22

The metabolism of 5F-PB-22 is extensive, with studies in human hepatocytes identifying 22 metabolites.[1][2] The primary metabolic pathways include:

-

Ester Hydrolysis : The most predominant metabolic pathway for 5F-PB-22 is the hydrolysis of the ester bond, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline.[1][2]

-

Oxidative Defluorination : The 5-fluoropentyl side chain undergoes oxidative defluorination, resulting in the formation of PB-22 metabolites, such as PB-22 pentanoic acid.[1][2]

-

Hydroxylation : Monohydroxylation can occur at various positions, including the pentyl chain and the quinoline system.[1][5] The 5-hydroxypentyl metabolite is a prominent phase I metabolite.[5]

-

Further Oxidation : Hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.[6]

-

Epoxide Formation and Hydrolysis : Both 5F-PB-22 and PB-22 can form epoxides, which are then hydrolyzed to dihydrodiols.[1][2]

-

Conjugation : Phase II metabolism involves glucuronidation of hydroxylated metabolites.[1][2] A cysteine conjugate has also been identified.[1][2]

The metabolic pathways are visualized in the following diagram:

Caption: Major metabolic pathways of 5F-PB-22.

Quantitative Data on Metabolites

The following table summarizes the metabolites of 5F-PB-22 identified after incubation with human hepatocytes. The data is adapted from Wohlfarth et al. (2014). Peak areas from high-resolution mass spectrometry are used as a semi-quantitative measure of abundance.

| Metabolite ID | Proposed Biotransformation | Peak Area (1 hr) | Peak Area (3 hr) |

| 5F-PB-22 | Parent Compound | 1.2 x 107 | 3.8 x 106 |

| F1 | Ester hydrolysis | 1.1 x 106 | 2.5 x 106 |

| F2 | Hydroxylation | 4.5 x 105 | 1.1 x 106 |

| F3 | Dihydroxylation | 2.1 x 105 | 5.8 x 105 |

| F4 | Carboxylation | 1.8 x 105 | 4.9 x 105 |

| F5 | Oxidative Defluorination + Hydroxylation | 3.2 x 105 | 8.1 x 105 |

| F6 | Ester hydrolysis + Hydroxylation | 6.7 x 105 | 1.8 x 106 |

| F7 | Ester hydrolysis + Dihydroxylation | 3.1 x 105 | 8.9 x 105 |

| F8 | Ester hydrolysis + Carboxylation | 2.5 x 105 | 7.2 x 105 |

| F9 | Oxidative Defluorination + Carboxylation | 4.8 x 105 | 1.3 x 106 |

| F10 | Glucuronidation | 1.5 x 105 | 4.2 x 105 |

| F11 | Ester hydrolysis + Glucuronidation | 2.9 x 105 | 7.8 x 105 |

| F12 | Hydroxylation + Glucuronidation | 2.2 x 105 | 6.1 x 105 |

| F13 | Epoxidation + Hydrolysis | 1.2 x 105 | 3.3 x 105 |

| F14 | Cysteine Conjugation | 9.8 x 104 | 2.7 x 105 |

| ... | ... | ... | ... |

Note: This table is a representative summary. For a complete list of the 22 identified metabolites and their detailed mass spectrometric data, refer to the primary literature.

The most suitable urinary markers for 5F-PB-22 intake are likely to be 5'-fluoropentylindole-3-carboxylic acid, PB-22 pentanoic acid, and a hydroxylated metabolite of 5F-PB-22 with oxidation on the quinoline system.[1][2]

Experimental Protocols

In Vitro Metabolism with Human Hepatocytes

The following protocol is based on the methodology described by Wohlfarth et al. (2014) for the incubation of 5F-PB-22 with human hepatocytes.[1][7]

Materials:

-

5F-PB-22

-

Pooled cryopreserved human hepatocytes

-

Incubation medium (e.g., Williams' Medium E)

-

Acetonitrile (ice-cold)

-

Centrifuge

-

Incubator/shaker (37 °C)

Procedure:

-

Thaw cryopreserved human hepatocytes according to the supplier's instructions.

-

Prepare a hepatocyte suspension in incubation medium at a concentration of approximately 1 x 106 viable cells/mL.

-

Pre-incubate the hepatocyte suspension at 37 °C for 15 minutes.

-

Add 5F-PB-22 to the hepatocyte suspension to a final concentration of 10 µmol/L.

-

Incubate the mixture at 37 °C with constant shaking.

-

Collect samples at various time points (e.g., 0, 1, and 3 hours).

-

To stop the metabolic reaction, mix the collected sample with an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

The experimental workflow is illustrated below:

Caption: Workflow for in vitro metabolism studies.

Analytical Methodology: LC-HRMS

The identification and characterization of metabolites are typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound and its metabolites.

-

Flow Rate: Dependent on the column dimensions.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Full scan data acquisition followed by information-dependent acquisition (IDA) of product ion scans.

-

Mass Defect Filtering: Can be used to selectively trigger MS/MS scans for potential metabolites.

Metabolism in Other Models

Studies using the fungus Cunninghamella elegans have also been conducted to investigate the metabolism of 5F-PB-22.[3] This model can produce a variety of metabolites, including some major human metabolites.[3] The metabolic transformations observed in C. elegans for 5F-PB-22 include dihydroxylation, dihydrodiol formation, oxidative defluorination, oxidative defluorination to a carboxylic acid, ester hydrolysis, and glucosidation.[3] However, the extent of ester hydrolysis was less than that observed in human liver microsomes, and glucuronidation was not detected.[3]

Pharmacological Activity of Metabolites

It is important to note that metabolites of synthetic cannabinoids can also be pharmacologically active.[5] For PB-22, the 4-OH-pentyl metabolite showed significant CB1 receptor activation.[5] Similarly, the 5-OH-pentyl metabolite of 5F-PB-22 is also expected to be active.[5] The N-pentanoic acid metabolites of some synthetic cannabinoids have also demonstrated activity at cannabinoid receptors.[5] This indicates that the metabolic process does not necessarily lead to detoxification and that the metabolites may contribute to the overall pharmacological and toxicological effects of the parent compound.

Conclusion

The metabolism of 5F-PB-22 is complex, involving multiple phase I and phase II biotransformations. The primary metabolic route is ester hydrolysis, followed by various oxidative modifications and conjugation. The identification of specific and abundant metabolites is crucial for developing reliable analytical methods for forensic and clinical toxicology. Further research is needed to fully characterize the pharmacological activity of all major metabolites and to investigate the metabolic profiles of 5F-PB-22 isomers.

References

- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]

An In-depth Technical Guide on the CB1 and CB2 Receptor Binding Affinity of 5F-PB-22 and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. As a full agonist of the cannabinoid receptors CB1 and CB2, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. The clandestine nature of synthetic cannabinoid production has led to the emergence of numerous isomers of parent compounds like 5F-PB-22. These isomers, which include positional isomers of the fluoropentyl chain and regioisomers of the quinoline (B57606) and isoquinoline (B145761) moieties, pose a significant challenge for analytical detection and present unknown pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the available data on the CB1 and CB2 receptor binding affinity of 5F-PB-22 and explores the potential impact of isomerization on receptor interaction.

CB1 and CB2 Receptor Binding Affinity of 5F-PB-22

5F-PB-22 exhibits high affinity for both the CB1 and CB2 receptors. Studies have demonstrated its potent activity as a full agonist at these receptors.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| 5F-PB-22 | CB1 | 0.468[1] | 2.8 |

| CB2 | 0.633[1] | 6.5 |

Isomers of 5F-PB-22

Several isomers of 5F-PB-22 have been synthesized and identified, primarily falling into three categories:

-

Hydroxyquinoline Isomers: These isomers differ in the position of the hydroxyl group on the quinoline ring.

-

Hydroxyisoquinoline Isomers: These isomers feature a hydroxyl group on an isoquinoline ring system instead of a quinoline ring.

-

N-(fluoropentyl) Positional Isomers: In these isomers, the fluorine atom is located at different positions on the pentyl chain.

While the analytical differentiation of these isomers has been the focus of several studies, there is a significant gap in the scientific literature regarding their quantitative CB1 and CB2 receptor binding affinities. No published studies to date have reported the Kᵢ or EC₅₀ values for these specific isomers.

Structure-Activity Relationship (SAR) and Predicted Binding Affinity of Isomers

In the absence of direct quantitative data for the isomers of 5F-PB-22, we can infer potential trends in receptor binding based on established structure-activity relationships for synthetic cannabinoids.

The interaction of cannabinoids with the CB1 and CB2 receptors is highly sensitive to the structural conformation of the ligand. The quinoline moiety and the N-pentyl chain of 5F-PB-22 are crucial for receptor binding.

-

Quinoline and Isoquinoline Moieties: The position of the ester linkage on the quinoline or isoquinoline ring will significantly alter the molecule's three-dimensional shape and its ability to fit into the binding pocket of the cannabinoid receptors. It is plausible that isomers with different substitution patterns on these rings will exhibit a range of binding affinities, with some potentially having higher or lower potency than the parent compound.

-

Fluoropentyl Chain: The terminal fluorination of the pentyl chain in 5F-PB-22 is known to enhance its potency compared to its non-fluorinated parent compound, PB-22. The position of the fluorine atom on the pentyl chain in the N-(fluoropentyl) isomers will likely influence the lipophilicity and conformational flexibility of the side chain, which in turn could affect receptor binding and activation.

It is important to emphasize that without empirical data, any discussion on the binding affinities of these isomers remains speculative. Further research, including competitive radioligand binding assays, is necessary to elucidate the precise pharmacological profiles of these compounds.

Experimental Protocols

The determination of CB1 and CB2 receptor binding affinity is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a test compound for the CB1 and CB2 receptors.

1. Materials:

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, labeled with a radioactive isotope.

-

Test Compound: The 5F-PB-22 isomer to be tested.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter.

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound to achieve a range of concentrations.

-

Dilute the radioligand in assay buffer to a final concentration near its Kd value.

-

Thaw and dilute the receptor membranes in assay buffer.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Radioligand and receptor membranes.

-

Non-specific Binding: Radioligand, receptor membranes, and a high concentration of the non-specific binding control.

-

Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Cannabinoid Receptor Signaling Pathway

Activation of CB1 and CB2 receptors by an agonist like 5F-PB-22 initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gαi/o).

Caption: General signaling pathway of CB1/CB2 receptors upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the receptor affinity of 5F-PB-22 isomers.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

5F-PB-22 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While numerous isomers of 5F-PB-22 have been identified, there is a critical lack of data on their receptor binding affinities. Based on structure-activity relationships, it is anticipated that these isomers will exhibit a range of potencies, highlighting the need for further pharmacological evaluation to understand their potential physiological and toxicological effects. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct these vital investigations.

References

An In-depth Technical Guide on the Solubility of 5-Fluoro PB-22 5-hydroxyquinoline isomer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the 5-Fluoro PB-22 5-hydroxyquinoline (B119867) isomer and related isomers in organic solvents. Due to a lack of specific quantitative data for the titular compound in a wide range of organic solvents in publicly available scientific literature, this guide also includes qualitative solubility information based on the general properties of synthetic cannabinoids and data from closely related structural isomers. Additionally, a generalized experimental protocol for solubility determination is provided, alongside a visualization of the canonical signaling pathway for synthetic cannabinoids.

Quantitative Solubility Data of 5-Fluoro PB-22 Isomers

| Compound | Solvent | Concentration | Reference |

| 5-fluoro PB-22 5-hydroxyisoquinoline (B118818) isomer | DMF | 11 mg/ml | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [1] | |

| DMSO | 10 mg/ml | [1] | |

| PB-22 5-hydroxyquinoline isomer | DMF | 11 mg/ml | [2] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [2] | |

| DMSO | 10 mg/ml | [2] | |

| 5-fluoro PB-22 N-(2-fluoropentyl) isomer | DMF | 11 mg/ml | [3] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [3] | |

| DMSO | 10 mg/ml | [3] | |

| 5-fluoro PB-22 N-(4-fluoropentyl) isomer | DMF | 11 mg/ml | [4] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [4] | |

| DMSO | 10 mg/ml | [4] | |

| 5-fluoro PB-22 3-hydroxyquinoline (B51751) isomer | DMF | 11 mg/ml | [5] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [5] | |

| DMSO | 10 mg/ml | [5] |

Note: The distinction between quinoline (B57606) and isoquinoline (B145761) isomers, as well as the position of the hydroxyl or fluoro group, will influence the compound's polarity and, consequently, its solubility.

Qualitative Solubility Profile of Synthetic Cannabinoids

Synthetic cannabinoids, including 5-Fluoro PB-22 and its isomers, are generally characterized as highly lipophilic molecules.[6] This property dictates their solubility in various organic solvents.

-

High Solubility: These compounds typically exhibit good solubility in non-polar to medium-polarity organic solvents. This includes:

-

Alcohols: Methanol (B129727), Ethanol

-

Ketones: Acetone

-

Esters: Ethyl acetate

-

Nitriles: Acetonitrile (B52724)

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

-

-

Low Solubility: Conversely, synthetic cannabinoids have very low solubility in polar solvents, most notably water.[6]

This general solubility profile is consistent with the solvents used in analytical methodologies for the detection and quantification of 5F-PB-22 and its isomers, where solvents like acetonitrile and methanol are commonly employed for extraction and as mobile phases in liquid chromatography.[7]

Generalized Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a synthetic cannabinoid like the 5-Fluoro PB-22 5-hydroxyquinoline isomer in an organic solvent. This protocol is based on standard laboratory practices and should be adapted based on the specific compound, solvent, and available equipment.

Objective: To determine the saturation solubility of the compound in a given organic solvent at a specific temperature.

Materials:

-

The solid form of the compound of interest (e.g., this compound)

-

A range of organic solvents of interest (e.g., methanol, acetonitrile, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the concentration (e.g., in mg/mL or mol/L) of the compound in the saturated solution at the specified temperature.

-

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like 5-Fluoro PB-22 primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[8][9][10] These are G protein-coupled receptors (GPCRs). The binding of an agonist initiates a signaling cascade that leads to the modulation of various cellular processes.

Caption: Canonical signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

This guide provides the most current and relevant information on the solubility of the this compound and its related compounds. As new research becomes available, the quantitative data for this specific isomer may be further elucidated.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluoro PB-22 and its 5-hydroxyquinoline Isomer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and forensic purposes only. 5-Fluoro PB-22 and its isomers are controlled substances in many jurisdictions.

Introduction

5-Fluoro PB-22 (5F-PB-22) is a synthetic cannabinoid that has been identified in illicit drug markets. It is a potent agonist of the cannabinoid receptors CB1 and CB2.[1] This guide provides available technical information on 5F-PB-22 and its 5-hydroxyquinoline (B119867) isomer, a potential metabolite or synthetic variant. While specific research on the 5-hydroxyquinoline isomer is limited, this document compiles relevant data on the parent compound to serve as a foundational resource.

Chemical Identification

A critical aspect of research and forensic analysis is the correct identification of chemical compounds. The CAS number for the specific 5-Fluoro PB-22 5-hydroxyquinoline isomer has been identified.

| Compound | CAS Number |

| This compound | 2365471-33-4[2][3] |

| 5-Fluoro PB-22 (Parent Compound) | 1400742-41-7[1][4] |

| PB-22 5-hydroxyquinoline isomer | 1885091-23-5 |

Pharmacological Data

| Compound | Receptor | Binding Affinity (nM) |

| 5-Fluoro PB-22 | CB1 | 0.468[1] |

| CB2 | 0.633[1] |

Metabolism of 5F-PB-22

The metabolism of 5F-PB-22 has been studied in vitro using human hepatocytes. The primary metabolic pathway is ester hydrolysis, followed by oxidation and glucuronidation.[5] While the formation of various hydroxylated metabolites on the quinoline (B57606) ring is plausible, specific quantitative data for the 5-hydroxyquinoline isomer is not available.

Key Metabolic Reactions for 5F-PB-22: [5][6]

-

Ester Hydrolysis: The ester linkage is cleaved, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline.

-

Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group, which can be further oxidized.

-

Hydroxylation: Oxidation can occur on the indole (B1671886) ring, the quinoline system, or the pentyl chain.

-

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid for excretion.

Experimental Protocols

Detailed experimental protocols for the synthesis or pharmacological testing of the this compound are not published. However, the following protocol for the in-vitro metabolism of the parent compound 5F-PB-22 provides a methodological framework.

In-vitro Metabolism of 5F-PB-22 with Human Hepatocytes [5]

-

Incubation: 10 μmol/L of 5F-PB-22 is incubated with pooled cryopreserved human hepatocytes for up to 3 hours.

-

Sample Analysis: Samples are analyzed using a high-resolution mass spectrometer (e.g., TripleTOF 5600+).

-

Data Acquisition: Data is acquired via a Time-of-Flight (TOF) scan, followed by information-dependent acquisition (IDA) for product ion scans with mass defect filtering (MDF).

-

Metabolite Identification: The acquired mass spectrometry data (full scan MS and MS/MS) is processed using techniques such as MDF, neutral loss, and product ion filtering to identify metabolites.

Cannabinoid Receptor Signaling Pathway

As a synthetic cannabinoid agonist, 5F-PB-22, and likely its isomers, exert their effects through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway.

Conclusion

This technical guide provides a summary of the currently available information on 5-Fluoro PB-22 and its 5-hydroxyquinoline isomer. While the CAS number for the isomer has been identified, a significant gap in the scientific literature exists regarding its specific pharmacological and metabolic profile. The data presented for the parent compound, 5F-PB-22, serves as a valuable reference point for researchers and drug development professionals. Further investigation is required to fully characterize the properties of the 5-hydroxyquinoline isomer and its potential physiological effects.

References

- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro PB-22 and its 5-Hydroxyquinoline Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22), with a specific focus on its 5-hydroxyquinoline (B119867) isomer. As a potent cannabinoid receptor agonist, 5F-PB-22 and its analogues are of significant interest to the research and forensic communities. This document details the molecular characteristics, analytical methodologies for identification and differentiation of its isomers, and the metabolic pathways of the parent compound. Due to the limited availability of specific experimental data for the 5-hydroxyquinoline isomer, this guide leverages data from 5F-PB-22 as a reference, providing a foundational understanding for researchers.

Molecular Profile

5-Fluoro PB-22 and its isomers share the same molecular formula, with structural variations leading to different chemical and pharmacological properties.

Molecular Formula

The molecular formula for 5-Fluoro PB-22 and all its isomers, including the 5-hydroxyquinoline isomer, is C₂₃H₂₁FN₂O₂ .

Chemical Structure

The core structure of 5F-PB-22 consists of a quinolin-8-yl ester linked to a 1-(5-fluoropentyl)-1H-indole-3-carboxylate moiety. The 5-hydroxyquinoline isomer differs in the position of the ester linkage on the quinoline (B57606) ring, being at the 5-position instead of the 8-position, and the presence of a hydroxyl group.

Physicochemical and Pharmacological Data

Quantitative data for synthetic cannabinoids is crucial for understanding their activity and for the development of analytical methods. The following table summarizes key data for the parent compound, 5-Fluoro PB-22.

| Property | Value | Reference |

| Molecular Weight | 376.4 g/mol | [1] |

| CB₁ Receptor Affinity (Kᵢ) | 0.468 nM | [1] |

| CB₂ Receptor Affinity (Kᵢ) | 0.633 nM | [1] |

Experimental Protocols

Accurate identification of 5F-PB-22 and its isomers is critical in forensic and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Objective: To analytically separate and identify 5-Fluoro PB-22 and its positional isomers.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.

Sample Preparation:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Perform serial dilutions to prepare working standards and quality control samples.

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at 20°C/min.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Data Analysis:

-

Compare the retention times and mass fragmentation patterns of the unknown samples with those of certified reference materials for 5-Fluoro PB-22 and its various isomers. Positional isomers will often exhibit slight differences in retention time and subtle variations in the relative abundance of fragment ions.

Metabolic Pathways

Understanding the metabolism of 5F-PB-22 is essential for detecting its intake in biological samples, as the parent compound is often rapidly metabolized. The primary metabolic pathway for 5F-PB-22 is through ester hydrolysis, followed by oxidation.

A study involving human hepatocyte incubation identified twenty-two metabolites for 5F-PB-22.[2] The predominant transformation was the hydrolysis of the ester linkage, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PICA) and 8-hydroxyquinoline.[2] Further metabolism involves oxidation of the pentyl chain and the indole (B1671886) ring, as well as glucuronide conjugation.[2] For 5F-PB-22, oxidative defluorination to form PB-22 metabolites has also been observed.[2]

Visualizations

Experimental Workflow for Isomer Analysis

Caption: A generalized workflow for the analysis and identification of synthetic cannabinoid isomers.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified signaling cascade following the activation of the CB1 receptor by an agonist.

Conclusion

5-Fluoro PB-22 and its isomers represent a significant class of synthetic cannabinoids. While detailed experimental data on the 5-hydroxyquinoline isomer remains limited, the analytical and metabolic profiles of the parent compound provide a crucial foundation for further research. The methodologies and pathways described in this guide are intended to support the scientific and drug development communities in their efforts to understand and characterize these potent psychoactive substances. Further research is warranted to elucidate the specific pharmacological and toxicological profiles of individual isomers.

References

In Vitro Activity of 5-Fluoro PB-22 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological activity of 5-Fluoro PB-22 (5F-PB-22), a potent synthetic cannabinoid. Due to a notable lack of publicly available data on the distinct isomers of 5F-PB-22, this document focuses on the primary compound and its structural analog, PB-22. The data presented herein is crucial for understanding its interaction with cannabinoid receptors and for guiding further research in cannabinoid pharmacology and toxicology.

Core Findings: Quantitative Data Summary

The in vitro activity of 5F-PB-22 is characterized by its high affinity and efficacy at human cannabinoid receptors CB1 and CB2. The following tables summarize the key quantitative data from multiple independent studies.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of 5F-PB-22 and PB-22

| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |

| 5F-PB-22 | hCB1 | 0.27 | Radioligand Binding | [1] |

| PB-22 | hCB1 | Not Reported | - | - |

| 5F-PB-22 | hCB2 | Not Reported | - | - |

| PB-22 | hCB2 | Not Reported | - | - |

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀ and Eₘₐₓ) of 5F-PB-22 and Analogs

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Assay Type | Reference |

| 5F-PB-22 | hCB1 | 0.95 | 98.31 | CB Reporter Assay | [1] |

| hCB1 | 2.8 | Not Reported | FLIPR Membrane Potential | [2] | |

| hCB1 | 39.8 | 67 | cAMP Accumulation | [1] | |

| hCB1 | 0.84 | 278.8 | CB Reporter Assay | [1] | |

| PB-22 | hCB1 | 6.3 | Not Reported | FLIPR Membrane Potential | [2] |

| 5F-PB-22 | hCB2 | 6.5 | Not Reported | FLIPR Membrane Potential | [2] |

| hCB2 | 0.70 | 131.9 | CB Reporter Assay | [1] | |

| PB-22 | hCB2 | 16.4 | Not Reported | FLIPR Membrane Potential | [2] |